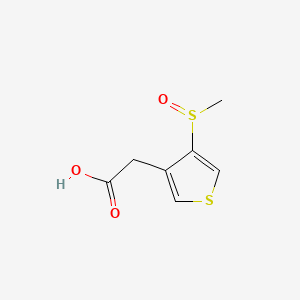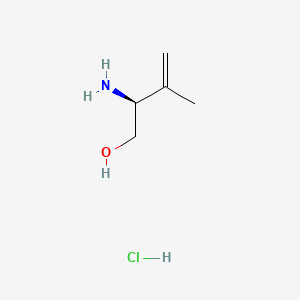
(2S)-2-amino-3-methylbut-3-en-1-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-amino-3-methylbut-3-en-1-ol hydrochloride is an organic compound with significant applications in various scientific fields. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that makes it distinct from its mirror image. This compound is often used in the synthesis of more complex molecules due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-methylbut-3-en-1-ol hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the reaction of a suitable amine with an alkene derivative in the presence of a hydrochloric acid catalyst. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as distillation, crystallization, and purification to isolate the final product. The use of automated systems and continuous monitoring ensures consistency and quality in the production process .
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-3-methylbut-3-en-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted products
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxyl derivatives, while substitution reactions can produce a wide range of substituted amines .
Scientific Research Applications
(2S)-2-amino-3-methylbut-3-en-1-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, including potential drugs for various diseases.
Industry: The compound is employed in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of (2S)-2-amino-3-methylbut-3-en-1-ol hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression .
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-amino-3-methylbutanoic acid
- (2S)-2-amino-3-methylbutanamide
- (2S)-2-amino-3-methylbut-3-en-1-ol
Uniqueness
What sets (2S)-2-amino-3-methylbut-3-en-1-ol hydrochloride apart from similar compounds is its specific structure, which imparts unique reactivity and binding properties. This makes it particularly valuable in applications requiring precise molecular interactions and chiral specificity .
Properties
Molecular Formula |
C5H12ClNO |
|---|---|
Molecular Weight |
137.61 g/mol |
IUPAC Name |
(2S)-2-amino-3-methylbut-3-en-1-ol;hydrochloride |
InChI |
InChI=1S/C5H11NO.ClH/c1-4(2)5(6)3-7;/h5,7H,1,3,6H2,2H3;1H/t5-;/m1./s1 |
InChI Key |
LRTKZFQNFBMNSX-NUBCRITNSA-N |
Isomeric SMILES |
CC(=C)[C@@H](CO)N.Cl |
Canonical SMILES |
CC(=C)C(CO)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


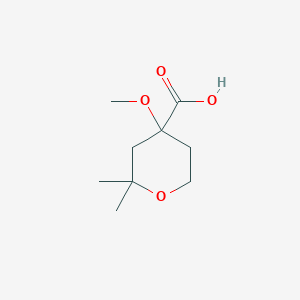

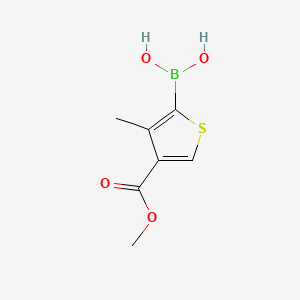

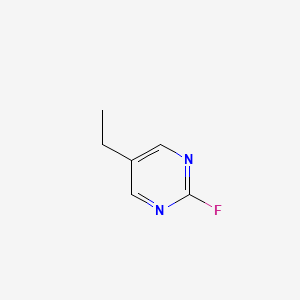
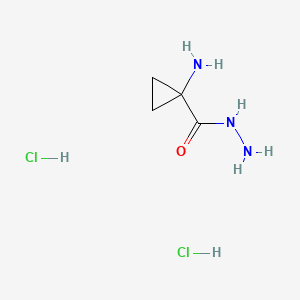
![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-fluoroazetidin-3-yl)acetic acid](/img/structure/B13469583.png)
![(4-Methylbenzo[d][1,3]dioxol-5-yl)boronic acid](/img/structure/B13469591.png)
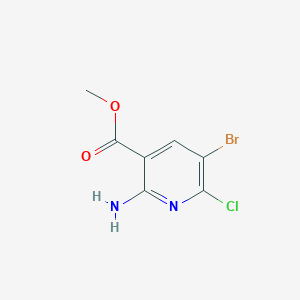
![Pyrazolo[1,5-a]pyridin-2-yl trifluoromethanesulfonate](/img/structure/B13469611.png)

![[5-Amino-2-(trifluoromethyl)phenyl]boronic acid](/img/structure/B13469632.png)
